(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid

説明

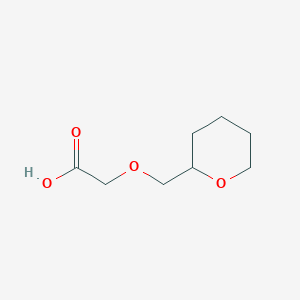

(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid (CAS: 876716-61-9) is a heterocyclic carboxylic acid with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol . It consists of a tetrahydropyran (THP) ring attached via a methoxy group to an acetic acid moiety. This compound is synthesized through acid-catalyzed reactions involving dihydropyran and hydroxamic acid derivatives, as exemplified by protocols using p-toluenesulfonic acid (p-TsOH) in dry DMF . Its primary applications include use as a pharmaceutical intermediate and in prodrug design due to its ether-linked THP group, which can enhance solubility or stability .

特性

IUPAC Name |

2-(oxan-2-ylmethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c9-8(10)6-11-5-7-3-1-2-4-12-7/h7H,1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQDMQIHHQMTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424406 | |

| Record name | 2-(oxan-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876716-61-9 | |

| Record name | 2-(oxan-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(oxan-2-yl)methoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Ether Formation via Protection of Hydroxyl Groups

A common initial step in the synthesis involves the formation of the tetrahydro-2H-pyran-2-ylmethoxy group by protecting a hydroxyl group with a tetrahydropyran ring. This is typically achieved by reacting an alcohol or phenol with 3,4-dihydro-2H-pyran (dihydropyran) under acid catalysis (e.g., p-toluenesulfonic acid) in an aprotic solvent such as dichloromethane.

- Reaction conditions:

- Reagents: 3,4-dihydro-2H-pyran, acid catalyst (p-TsOH)

- Solvent: Dichloromethane (DCM)

- Temperature: Room temperature to mild heating

- Time: Several hours until completion monitored by TLC

This step yields the tetrahydropyranyl (THP) ether intermediate, which is stable and can be further functionalized.

Use of Chiral Building Blocks for Stereoselective Synthesis

A notable method involves the use of tri-O-acetyl-D-glucal as a chiral starting material to synthesize stereochemically defined tetrahydropyran acetic acids, such as (-)-Civet, which is structurally related to (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid. This approach uses:

-Sigmatropic Rearrangement: To construct the cis-2,6-disubstituted tetrahydropyran ring system with high stereocontrol.

Subsequent Functional Group Transformations: To convert intermediates into the target acetic acid derivative.

This method is advantageous for producing enantiomerically pure compounds relevant in natural product synthesis.

Detailed Reaction Procedures and Conditions

Research Findings and Analytical Data

Yield and Purity: The protection step typically proceeds with high yield (>85%) and purity, confirmed by NMR and IR spectroscopy. The acylation and oxidation steps require careful control to avoid overreaction or side products.

Stereochemistry: Using chiral precursors like tri-O-acetyl-D-glucal ensures stereochemical integrity, which is critical for biological activity.

Reaction Monitoring: Thin-layer chromatography (TLC) and NMR are standard for monitoring reaction progress and confirming product formation.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Applications |

|---|---|---|---|

| Acid-catalyzed protection with dihydropyran | Simple, high yield, mild conditions | Requires acid-sensitive substrates to be avoided | General protection step in synthesis |

| Acylation with acetic anhydride/acetyl chloride | Efficient introduction of acetyl group | Requires careful control to prevent side reactions | Precursor to acid or ester derivatives |

| Oxidation of aldehyde intermediates | Enables direct formation of carboxylic acid | May require multiple steps and purification | Stereoselective synthesis of natural products |

| Chiral building block approach (tri-O-acetyl-D-glucal) | High stereocontrol, access to enantiopure products | More complex, requires chiral reagents | Synthesis of biologically active compounds |

化学反応の分析

Types of Reactions

(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Pharmaceutical Applications

Therapeutic Potential

(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid has been investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of various pharmaceutical compounds, particularly in the development of novel drugs targeting inflammatory and infectious diseases. Research indicates that it exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are crucial in the production of pro-inflammatory mediators .

Case Study: Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced paw edema in animal models, indicating its efficacy as an anti-inflammatory agent. Measurements showed a reduction in paw thickness and weight, reinforcing its therapeutic promise in treating inflammatory disorders .

Organic Synthesis

Building Block for Complex Molecules

The compound serves as an important building block in organic synthesis. Its reactive functional groups facilitate the formation of more complex molecules, including heterocyclic compounds such as pyrans and pyrroles. This property makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications of this compound

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a precursor for synthesizing heterocyclic compounds |

| Medicinal Chemistry | Potential drug candidate for anti-inflammatory therapies |

| Material Science | Utilized in developing advanced materials |

Material Science

Development of Novel Materials

In material science, this compound can be employed in the synthesis of polymers and resins. Its unique structure allows it to enhance the properties of materials, making them suitable for various industrial applications.

Toxicological Assessments

Safety Profile Evaluation

Toxicological studies have assessed the safety profile of this compound through evaluations of liver and renal function markers post-treatment in animal models. Results indicated minimal toxicity at therapeutic doses, supporting further investigation into clinical applications .

作用機序

The mechanism of action of (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biochemical pathways and cellular processes .

類似化合物との比較

Comparison with Structural Analogues

Positional Isomers and Substituent Variations

2-(Oxan-4-yl)acetic Acid (Tetrahydropyran-4-yl-acetic Acid)

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol (vs. 174.19 for the main compound)

- CAS : 85064-61-5

- Key Differences : The THP substituent is at the 4-position instead of the 2-position, and it lacks the methoxy linker. This structural variation reduces steric hindrance and alters polarity, impacting solubility and reactivity .

- Physical Properties : Melting point = 48–50°C; used in peptide synthesis .

(Tetrahydro-pyran-2-yl)-acetic Acid

Carboxylic Acid Derivatives

Tetrahydro-2H-pyran-2-carboxylic Acid

- Molecular Formula : C₆H₁₀O₃

- Molecular Weight : 130.14 g/mol

- CAS : 51673-83-7

- Key Differences : The acetic acid group is directly attached to the THP ring without a methoxy spacer. This increases acidity (pKa ~2–3) compared to the main compound, which has an ether-linked acetic acid (pKa ~4–5) .

- Physical Properties : Boiling point = 88–95°C .

4-Methyltetrahydro-2H-pyran-4-carboxylic Acid

Ester Derivatives

Ethyl 2-((Tetrahydro-2H-pyran-2-yl)methoxy)acetate

- Molecular Formula : C₁₀H₁₈O₄

- CAS : 836657-00-2

- Key Differences : The carboxylic acid is esterified (ethyl ester), enhancing lipophilicity and stability under basic conditions. Used in organic synthesis as a protected intermediate .

Methyl 2-(Tetrahydro-2H-pyran-4-yl)acetate

Amino-Functionalized Analogues

2-Amino-2-(Tetrahydro-2H-pyran-4-yl)acetic Acid

- Molecular Formula: C₇H₁₃NO₃

- CAS : 53284-84-7

- Key Differences: An amino group replaces the methoxy linker, enabling zwitterionic behavior at physiological pH. Used in peptidomimetic drug design .

Methyl 2-Amino-2-(Tetrahydro-2H-pyran-4-yl)acetate Hydrochloride

- CAS : 477585-43-6

- Key Differences: Combines ester and amino functionalities, improving cell permeability in prodrug applications .

Boron- and Sulfur-Containing Analogues

2-(Tetrahydro-4H-thiopyran-4-ylidene)acetic Acid

- CAS : 1098433-02-3

- Key Differences : Replaces oxygen in the THP ring with sulfur, altering electronic properties (e.g., increased nucleophilicity). Explored in materials science .

2-(Tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid | C₈H₁₄O₄ | 174.19 | 876716-61-9 | - | - |

| 2-(Oxan-4-yl)acetic acid | C₇H₁₂O₃ | 144.17 | 85064-61-5 | 48–50 | - |

| Tetrahydro-2H-pyran-2-carboxylic acid | C₆H₁₀O₃ | 130.14 | 51673-83-7 | - | 88–95 |

| Ethyl 2-((tetrahydro-2H-pyran-2-yl)methoxy)acetate | C₁₀H₁₈O₄ | 202.25 | 836657-00-2 | - | - |

生物活性

(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid, with the molecular formula CHO and a molecular weight of 174.19 g/mol, is a compound characterized by a tetrahydro-2H-pyran ring linked to a methoxy group and an acetic acid moiety. This structure suggests potential biological activities, particularly in medicinal chemistry. The compound has garnered interest for its possible applications in drug development, particularly as a precursor for synthesizing more complex molecules.

Research indicates that this compound may exhibit significant biological activities, especially as an anti-inflammatory agent and in the modulation of metabolic pathways. The tetrahydropyran ring structure is often associated with enhanced bioavailability and interaction with biological targets. Studies have explored its potential as an enzyme inhibitor, although specific mechanisms remain under investigation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a summary table highlighting key features and potential activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid | Contains an amino group instead of a methoxy group | Exhibits different biological activities related to amino acids |

| 2-(((Tetrahydro-2H-pyran-2-yl)methyl)thio)acetic acid | Features a thioether linkage | Potentially different reactivity due to sulfur presence |

| 6-Propyltetrahydro-2H-pyran-3-carboxylic acid methyl ester | Similar ring structure but lacks methoxy linkage | Focused on different metabolic pathways |

The unique combination of functional groups in this compound may offer distinct pharmacological profiles compared to these similar compounds.

In Vitro Studies

Recent studies have demonstrated the potential of this compound in inhibiting the growth of various pathogens. For instance, preliminary findings suggest that modifications to the tetrahydropyran structure can significantly influence its biological interactions. Specific assays have indicated promising results in enzyme inhibition, although further validation is required to confirm efficacy and safety .

Antileishmanial Activity

A notable study investigated tetrahydropyrans, including derivatives similar to this compound, for their antileishmanial properties. Compounds were tested against Leishmania donovani, revealing that certain structural features contribute to their bioactivity. The mechanism involved the generation of reactive oxygen species (ROS), which played a role in inhibiting parasite growth .

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to assess the safety profile of this compound. Preliminary evaluations indicate that it may possess irritant properties; however, detailed toxicological studies are necessary to establish comprehensive safety data.

Q & A

Q. What are the key physicochemical properties of (tetrahydro-2H-pyran-2-ylmethoxy)acetic acid, and how do they influence experimental design?

- Molecular formula : C₈H₁₄O₄; Molecular weight : 174.19 g/mol; CAS No. : 876716-61-9 .

- Melting point : Analogous tetrahydropyran derivatives (e.g., tetrahydropyran-4-yl-acetic acid) exhibit melting points of 48–50°C, suggesting similar thermal stability for structural optimization in synthesis .

- Methodological guidance : Prioritize differential scanning calorimetry (DSC) to determine exact melting behavior. Solubility in polar aprotic solvents (e.g., DMF, DMSO) should be evaluated for reaction compatibility .

Q. How can researchers synthesize this compound, and what are common pitfalls?

- Synthetic routes :

- Step 1 : Condensation of tetrahydro-2H-pyran-2-ylmethanol with bromoacetic acid under basic conditions (e.g., K₂CO₃ in acetone) .

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product .

- Key challenges :

Q. What analytical techniques are critical for characterizing this compound?

- NMR : ¹H NMR (CDCl₃) should resolve peaks for the tetrahydropyran ring (δ 3.4–4.0 ppm) and the acetic acid moiety (δ 2.5–3.2 ppm) .

- Mass spectrometry : ESI-MS (negative mode) to confirm molecular ion [M-H]⁻ at m/z 173.1 .

- HPLC : Use a C18 column (acetonitrile/water with 0.1% TFA) for purity assessment (>95%) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis of derivatives?

- Chiral resolution : Use (R)- or (S)-tetrahydropyran precursors (e.g., (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid) to introduce enantioselectivity via chiral auxiliaries .

- Catalytic asymmetric synthesis : Employ Sharpless epoxidation or enzymatic catalysis (e.g., lipases) for kinetic resolution of intermediates .

Q. What strategies resolve contradictions in reported synthetic yields for tetrahydropyran-based analogs?

- Case study : Discrepancies in yields (e.g., 60–85% for tetrahydropyran-4-carboxylic acid derivatives) may arise from:

- Reagent quality : Ensure anhydrous solvents and fresh catalysts (e.g., Pd/C for hydrogenation) .

- Temperature control : Exothermic reactions (e.g., esterification) require precise cooling to avoid side reactions .

- Validation : Replicate protocols with in-line FTIR to monitor intermediate formation .

Q. How can this compound be applied as a building block in drug discovery?

- Pharmaceutical intermediates : Its tetrahydropyran moiety mimics sugar-like conformations, enabling glycosidase inhibitor development .

- Biological activity : Functionalize the acetic acid group for prodrug design (e.g., ester prodrugs with improved bioavailability) .

- Case study : Structural analogs (e.g., 2-(tetrahydropyran-2-yl)ethanol) show anti-inflammatory activity in vitro (IC₅₀ ~10 µM) .

Methodological Optimization

Q. How to optimize reaction conditions for scalable synthesis?

- Solvent selection : Replace THF with cyclopentyl methyl ether (CPME) for safer, higher-boiling conditions .

- Catalyst screening : Test Amberlyst-15 or Montmorillonite K10 for acid-catalyzed etherification (reduces byproduct formation vs. H₂SO₄) .

Q. What computational tools predict reactivity and stability?

- DFT calculations : Use Gaussian or ORCA to model transition states for esterification or ring-opening reactions .

- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) to identify hydrolysis-prone conditions .

Data Contradictions and Validation

Q. How to address discrepancies in reported biological activities of analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。